molecular formula C10H7F2N3O B13862555 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone

1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone

Cat. No.: B13862555
M. Wt: 223.18 g/mol
InChI Key: SGNADDGGXCXHRX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone is a chemical compound that features a difluorophenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone typically involves the reaction of 2,4-difluorobenzaldehyde with 4H-1,2,4-triazole under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone involves its interaction with specific molecular targets. The difluorophenyl group and triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone
  • 1-(2,4-Dibromophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone
  • 1-(2,4-Dimethylphenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone

Uniqueness

1-(2,4-Difluorophenyl)-2-(4H-1,2,4-triazol-4-yl)ethanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H7F2N3O

Molecular Weight

223.18 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-(1,2,4-triazol-4-yl)ethanone

InChI

InChI=1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-5-13-14-6-15/h1-3,5-6H,4H2

InChI Key

SGNADDGGXCXHRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CN2C=NN=C2

Origin of Product

United States

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